molecular formula C7H7FIN B8005631 (3-Fluoro-4-iodophenyl)methanamine

(3-Fluoro-4-iodophenyl)methanamine

Cat. No.: B8005631
M. Wt: 251.04 g/mol
InChI Key: VTHLPHQOKQJTNO-UHFFFAOYSA-N
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Description

(3-Fluoro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H7FIN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted phenylmethanamines.

Industrial Production Methods

Industrial production of (3-Fluoro-4-iodophenyl)methanamine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-iodophenyl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can yield imines or primary amines, respectively.

Scientific Research Applications

(3-Fluoro-4-iodophenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various biological targets. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-bromophenyl)methanamine
  • (3-Fluoro-4-chlorophenyl)methanamine
  • (3-Fluoro-4-methylphenyl)methanamine

Uniqueness

(3-Fluoro-4-iodophenyl)methanamine is unique due to the presence of both fluorine and iodine substituents on the phenyl ring

Properties

IUPAC Name

(3-fluoro-4-iodophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHLPHQOKQJTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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